

What is N-Formylglycine Ethyl Ester

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Compound of Interest

Compound Name: *N-Formylglycine Ethyl Ester*

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An In-depth Technical Guide to **N-Formylglycine Ethyl Ester**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylglycine ethyl ester is a crucial intermediate in organic synthesis, primarily recognized for its role as a precursor in the production of ethyl isocyanoacetate, a versatile building block for various heterocyclic compounds.^{[1][2]} This guide provides a comprehensive overview of **N-Formylglycine ethyl ester**, including its chemical and physical properties, detailed synthesis protocols, and its applications in research and development. Furthermore, this document elucidates the biological significance of the related compound, formylglycine, in the context of the formylglycine-generating enzyme (FGE) pathway and its critical function in sulfatase activation.

Chemical and Physical Properties

N-Formylglycine ethyl ester, also known as ethyl 2-formamidoacetate, is an organic compound with the chemical formula $C_5H_9NO_3$.^[1] It is the N-formylated derivative of glycine ethyl ester.^[1] The presence of the formyl group significantly influences its reactivity, making it a valuable reagent in various chemical transformations.^[1]

Table 1: Physicochemical Properties of **N-Formylglycine Ethyl Ester**

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO ₃	[1]
Molecular Weight	131.13 g/mol	[3]
CAS Number	3154-51-6	[3]
Boiling Point	267-269 °C (lit.)	[3]
Density	1.15 g/mL at 25 °C (lit.)	[3]
Refractive Index (n ₂₀ /D)	1.453 (lit.)	[4]
Appearance	Clear oil/Light yellow to brown liquid	[5][6]
Solubility	Soluble in common organic solvents	[4]

Table 2: Spectroscopic Data for **N-Formylglycine Ethyl Ester**

Spectrum Type	Data	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 7.93 and 7.86 (s, 1H, CHO), 4.04 and 4.02 (q, 2H, CH ₂ CH ₃), 3.91 and 3.85 (s, 2H, NCH ₂), 1.12 and 1.10 (t, 3H, CH ₂ CH ₃) (two rotamers observed)	[7]
¹³ C NMR (DMSO-D ₆)	δ (ppm): 168.76, 168.31 (CO ₂), 163.09, 162.85 (CHO), 61.62, 61.29 (OCH ₂ CH ₃), 50.93, 45.72 (NCH ₂), 35.10, 30.76 (NCH ₃), 14.09 (OCH ₂ CH ₃) (two rotamers observed)	[7][8]
Mass Spectrum (GC-MS)	m/z values available upon registration on spectral databases.	[9]
Infrared (IR)	Spectra available upon registration on spectral databases.	[9][10]

Experimental Protocols

Synthesis of N-Formylglycine Ethyl Ester

One common and efficient method for the synthesis of **N-Formylglycine ethyl ester** involves the formylation of glycine ethyl ester hydrochloride.[2][5]

Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride and Methyl Formate[5]

- Materials:
 - Glycine ethyl ester hydrochloride (69.5 g, 0.495 mole)
 - Methyl formate (250 ml)

- Triethylamine (55.0 g, 0.544 mole)
- Procedure:
 - A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
 - The flask is charged with glycine ethyl ester hydrochloride and methyl formate.
 - The suspension is stirred and heated to reflux.
 - Triethylamine is added to the refluxing mixture.
 - The resulting mixture is stirred and heated under reflux for 20 hours.
 - After cooling to room temperature, the mixture is filtered through a Büchner funnel to remove triethylamine hydrochloride.
 - The filtrate is concentrated on a rotary evaporator.
 - The remaining clear oil is distilled under reduced pressure to yield **N-Formylglycine ethyl ester** (51.7–61.5 g, 79–94% yield).

Synthesis of Ethyl Isocyanoacetate from N-Formylglycine Ethyl Ester

N-Formylglycine ethyl ester is a key starting material for the synthesis of ethyl isocyanoacetate, a valuable reagent in organic synthesis.^{[5][6]}

Protocol 2: Dehydration of **N-Formylglycine Ethyl Ester**^[5]

- Materials:
 - **N-Formylglycine ethyl ester** (65.5 g, 0.500 mole)
 - Triethylamine (125.0 g, 1.234 moles)

- Dichloromethane (500 ml)
- Phosphorus oxychloride (76.5 g, 0.498 mole)
- Anhydrous sodium carbonate
- Water
- Saturated sodium chloride solution
- Anhydrous potassium carbonate
- Procedure:
 - A 3-liter, three-necked, round-bottomed flask is equipped with a thermometer, a mechanical stirrer, and a pressure-equalizing dropping funnel with a nitrogen inlet.
 - The flask is charged with **N-Formylglycine ethyl ester**, triethylamine, and dichloromethane, and the apparatus is flushed with nitrogen.
 - The solution is stirred and cooled to 0° to -2°C in an ice-salt bath.
 - Phosphorus oxychloride is added dropwise over 15-20 minutes, maintaining the temperature at 0°C.
 - The mixture is stirred and cooled at 0°C for an additional hour.
 - The ice-salt bath is replaced with an ice-water bath, and a solution of anhydrous sodium carbonate in water is added.
 - The two-phase mixture is stirred for another 30 minutes.
 - Water is added to bring the aqueous layer volume to 1 liter.
 - The aqueous layer is separated and extracted with two portions of dichloromethane.
 - The combined dichloromethane solutions are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

- The solvent is evaporated under reduced pressure, and the remaining brown oil is distilled to afford ethyl isocyanoacetate (43–44 g, 76–78% yield).

Applications in Research and Drug Development

N-Formylglycine ethyl ester is primarily utilized as an intermediate in the synthesis of more complex molecules.^[1] Its key applications include:

- **Peptide Synthesis:** It serves as a building block in the synthesis of peptides.^[1]
- **Heterocyclic Chemistry:** As a precursor to ethyl isocyanoacetate, it is instrumental in the synthesis of various nitrogen-containing heterocycles such as pyrroles, oxazoles, imidazoles, and benzodiazepines.^[6]
- **Antiviral Agents:** It has been used in the preparation of pyridine derivatives that act as peptidomimetic inhibitors and exhibit antiviral properties.^[4]

Biological Relevance: The Formylglycine-Generating Enzyme (FGE) Pathway

While **N-Formylglycine ethyl ester** itself is not directly involved in known biological signaling pathways, the closely related C α -formylglycine (fGly) residue is of immense biological importance.^{[11][12]} This residue is generated post-translationally within the active site of sulfatases by the formylglycine-generating enzyme (FGE).^{[11][12][13]} The aldehyde group of the fGly residue is essential for the catalytic activity of sulfatases, which are crucial for the hydrolysis of sulfate esters in various biological processes.^{[11][12]}

The FGE-catalyzed conversion of a specific cysteine residue to formylglycine is a critical step in the activation of all eukaryotic sulfatases.^[1] A deficiency in FGE activity leads to multiple sulfatase deficiency (MSD), a severe and fatal genetic disorder.^[1]

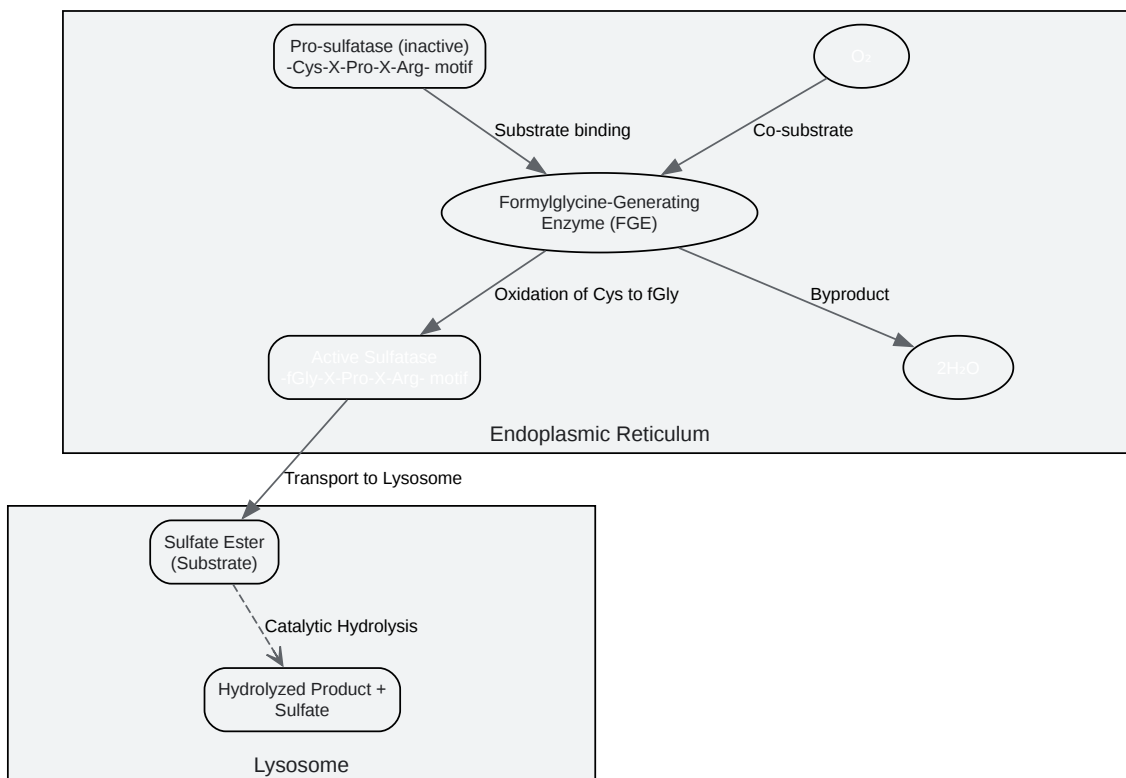


Figure 1: FGE-Mediated Sulfatase Activation Pathway

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Caption: FGE-Mediated Sulfatase Activation Pathway.

The diagram above illustrates the activation of a pro-sulfatase in the endoplasmic reticulum. The formylglycine-generating enzyme (FGE) recognizes a consensus sequence on the pro-sulfatase and, utilizing molecular oxygen, catalyzes the oxidation of a key cysteine residue to a C α -formylglycine (fGly) residue.^{[14][15]} This post-translational modification is essential for the sulfatase's catalytic activity. The now active sulfatase is then transported to the lysosome, where it hydrolyzes sulfate esters.

Experimental Workflow: From Synthesis to Application

The following diagram outlines the typical experimental workflow involving **N-Formylglycine ethyl ester**, from its synthesis to its application in the preparation of a key synthetic

intermediate.

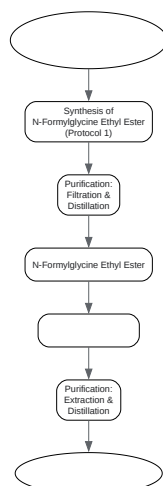


Figure 2: Experimental Workflow

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Caption: Experimental Workflow for **N-Formylglycine Ethyl Ester**.

Conclusion

N-Formylglycine ethyl ester is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and subsequent conversion to ethyl isocyanoacetate provide access to a wide array of heterocyclic compounds of interest to the pharmaceutical and chemical industries. While its direct biological role is limited, the related formylglycine residue is a testament to the intricate post-translational modifications that underpin essential enzymatic functions in biological systems. This guide provides the necessary technical information for researchers and developers to effectively utilize **N-Formylglycine ethyl ester** in their synthetic endeavors and to appreciate the broader biological context of formylated amino acids.

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